1-乙炔基环己烯

描述

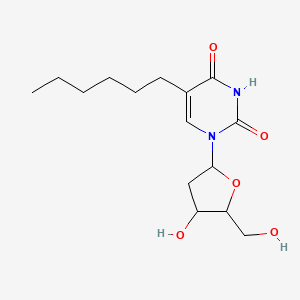

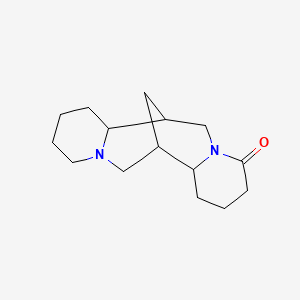

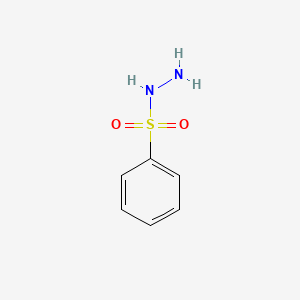

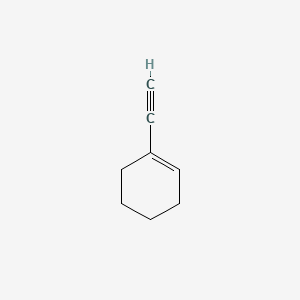

1-Ethynylcyclohexene is a chemical compound with the molecular formula C8H10 . It is a derivative of alkynyl alcohol .

Molecular Structure Analysis

The molecular structure of 1-Ethynylcyclohexene consists of a cyclohexene ring with an ethynyl group attached . The molecular weight of 1-Ethynylcyclohexene is 106.17 .Physical And Chemical Properties Analysis

1-Ethynylcyclohexene is a liquid at room temperature . It has a density of 0.903 g/mL at 25 °C . The boiling point is between 148-151 °C . The refractive index n20/D is 1.496 .科学研究应用

Chemistry

1-Ethynylcyclohexene is a valuable compound in the field of chemistry. It is used in various chemical reactions due to its unique structure . For instance, it can be used in the synthesis of novel organotellurium (IV) compounds . It also plays a role in the asymmetric addition to both aromatic and heteroaromatic ketones .

Medicine

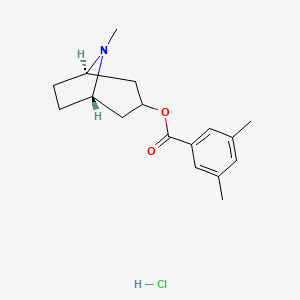

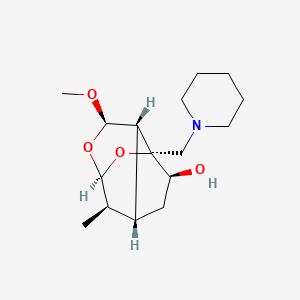

In the medical field, 1-Ethynylcyclohexene shows potential. It is a synthetic precursor to, and an active metabolite of the tranquilizer ethinamate, and has similar sedative, anticonvulsant, and muscle relaxant effects . It has been sold as a designer drug .

Industry

1-Ethynylcyclohexene finds its use in the industrial sector as well. It is used in the production of various chemicals and materials .

安全和危害

作用机制

Target of Action

It serves as a substrate in various organic synthesis .

Mode of Action

1-Ethynylcyclohexene participates in alkyne metathesis reactions, where it undergoes a metathesis reaction with another alkyne compound in the presence of a suitable catalyst . This results in the formation of a new carbon-carbon bond, allowing for the creation of complex organic molecules .

Biochemical Pathways

Instead, it serves as a starting material for the synthesis of various functionalized cyclohexene derivatives through further chemical transformations . Its role in these reactions is to provide a platform for the introduction of specific functional groups or structural modifications, contributing to the diversity of organic compounds that can be synthesized in a research and development setting .

Pharmacokinetics

Its physical properties such as density (0903 g/mL at 25 °C (lit) ) can influence its behavior in a biological system.

Result of Action

At the molecular level, 1-Ethynylcyclohexene interacts with other reagents and catalysts to facilitate the formation of new chemical bonds, enabling the construction of molecular architectures for experimental purposes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Ethynylcyclohexene. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . These factors can affect the safety and effectiveness of reactions involving 1-Ethynylcyclohexene.

属性

IUPAC Name |

1-ethynylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKFHWNGVMWFBJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073244 | |

| Record name | Cyclohexene, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

931-49-7 | |

| Record name | 1-Ethynylcyclohexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexene, 1-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ETHYNYLCYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ42SRP2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。